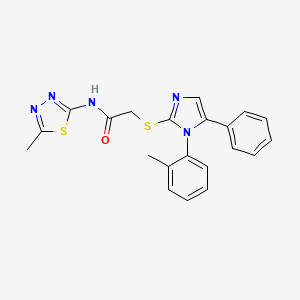

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, an imidazole ring, and a thioacetamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Formation of the Imidazole Ring: The imidazole ring is usually formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Coupling Reaction: The thiadiazole and imidazole intermediates are then coupled through a thioether linkage. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or sulfuric acid for nitration.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and imidazole moieties exhibit notable antimicrobial properties. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. In studies involving Gram-positive and Gram-negative bacteria, the compound demonstrated a significant zone of inhibition, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

Further investigations into the anticancer potential of this compound have revealed promising results. The presence of both thiadiazole and imidazole rings is believed to enhance its interaction with biological targets involved in cancer cell proliferation. In vitro assays have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines, particularly those associated with leukemia and breast cancer .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may possess neuroprotective properties. They are being explored for their potential to mitigate tau-mediated neurodegenerative disorders such as Alzheimer's disease. The mechanism involves inhibiting tau aggregation, which is a hallmark of neurodegeneration .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or acaricide. Thiadiazole derivatives have been shown to possess insecticidal properties against pests like Spodoptera litura and Tetranychus urticae. In laboratory settings, formulations containing this compound have exhibited effective antifeedant activity, making it a candidate for environmentally friendly pest management strategies .

Plant Growth Regulation

Research has also indicated that certain thiadiazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors in crops. This application could lead to increased agricultural productivity while minimizing the reliance on synthetic fertilizers and chemicals .

Mécanisme D'action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects involves interaction with biological macromolecules. The thiadiazole and imidazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can bind to proteins, inhibiting their function and leading to cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1H-imidazol-2-yl)thio)acetamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

The unique combination of the thiadiazole and imidazole rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide provides distinct electronic properties and biological activities. This makes it more versatile compared to similar compounds, which may lack one of these functional groups or have different substituents that alter their activity.

Activité Biologique

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:

This structure includes a 1,3,4-thiadiazole ring and an imidazole derivative, contributing to its unique biological profile.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar scaffolds can significantly decrease the viability of various cancer cell lines:

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Burkitt lymphoma P493 | Reduced growth of lymphoma xenografts |

| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Various (breast, colon) | Induced apoptosis in multiple cancer types |

Thiadiazole derivatives have been linked to mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiadiazole derivatives have been reported to inhibit the growth of various bacterial and fungal strains. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Significant growth reduction |

These effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging studies suggest that thiadiazole compounds may offer neuroprotective benefits. For instance, certain derivatives have shown promise in models of epilepsy by reducing seizure activity without significant neurotoxicity . The neuroprotective mechanisms include:

- Modulation of neurotransmitter levels

- Reduction of oxidative stress

- Inhibition of neuroinflammatory processes

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing thiadiazole rings often act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors involved in apoptosis and survival pathways has been noted.

- Oxidative Stress Reduction : These compounds may enhance antioxidant defenses within cells.

Study on Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer efficacy of several thiadiazole derivatives. The results demonstrated that compounds similar to this compound significantly reduced the viability of human leukemia cells while sparing normal cells from toxicity .

Neuroprotective Study

Another investigation assessed the neuroprotective effects of thiadiazole derivatives using animal models for epilepsy. The results indicated that these compounds provided substantial protection against induced seizures while exhibiting minimal side effects .

Propriétés

IUPAC Name |

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUOLQFZUFAZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.